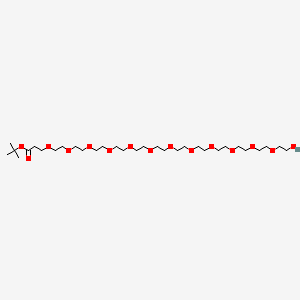

Hydroxy-PEG12-t-butyl ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O15/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h32H,4-29H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOVFHUCPREVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG12-t-butyl Ester for Researchers, Scientists, and Drug Development Professionals

Introduction: Hydroxy-PEG12-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of discrete length, playing a pivotal role in modern drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and subsequent modifications, and its application in targeted protein degradation.

Core Properties of this compound

This compound is a valuable tool in bioconjugation due to its defined structure and versatile functional groups. The molecule consists of a discrete chain of twelve ethylene (B1197577) glycol units, affording it significant hydrophilicity. One terminus of the PEG chain is capped with a hydroxyl (-OH) group, while the other is terminated with a carboxylic acid protected as a t-butyl ester. This arrangement allows for selective and sequential conjugation to two different molecular entities. The hydrophilic nature of the PEG spacer can enhance the solubility and improve the pharmacokinetic profile of the resulting conjugate.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C31H62O15 | [1] |

| Molecular Weight | 674.8 g/mol | [1] |

| CAS Number | 1186025-29-5 | [1] |

| Appearance | Colorless liquid or solid | N/A |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

Synthesis and Purification

The synthesis of this compound involves a multi-step process that begins with the mono-alkylation of dodecaethylene glycol. A generalized protocol based on the synthesis of similar heterobifunctional PEG linkers is provided below.[2][3][4]

Experimental Protocol 1: Generalized Synthesis of this compound

-

Mono-protection of Dodecaethylene Glycol:

-

Dissolve dodecaethylene glycol in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

-

Add a molar equivalent of a suitable protecting group for one of the hydroxyl termini (e.g., a trityl group using trityl chloride and a base like triethylamine).

-

Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).

-

Work up the reaction by quenching with water, extracting the product into an organic solvent, and drying the organic layer.

-

Purify the mono-protected dodecaethylene glycol by column chromatography.

-

-

Alkylation of the Free Hydroxyl Group:

-

Dissolve the mono-protected dodecaethylene glycol in anhydrous THF.

-

Add a strong base (e.g., sodium hydride) at 0°C and stir for 30 minutes.

-

Add t-butyl bromoacetate (B1195939) and allow the reaction to warm to room temperature, stirring overnight.

-

Quench the reaction carefully with water and extract the product.

-

Purify the fully protected intermediate by column chromatography.

-

-

Deprotection of the Terminal Hydroxyl Group:

-

Dissolve the purified intermediate in a suitable solvent.

-

Selectively remove the initial protecting group (e.g., the trityl group can be removed under mild acidic conditions that do not cleave the t-butyl ester).

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction, extract the product, and purify by column chromatography to yield this compound.

-

Experimental Protocols for Modification and Application

The utility of this compound lies in the sequential reactivity of its two functional groups. The t-butyl ester can be deprotected to reveal a carboxylic acid, and the hydroxyl group can be activated for conjugation.

Experimental Protocol 2: Deprotection of the t-butyl Ester

The t-butyl ester is a robust protecting group that is readily cleaved under acidic conditions to yield a free carboxylic acid.[5][6][7]

-

Acidic Cleavage:

-

Dissolve the this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 1:1 v/v).[5]

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, remove the TFA and DCM under reduced pressure.

-

The resulting product, Hydroxy-PEG12-acid, can be used in the next step, sometimes without further purification.

-

Experimental Protocol 3: Conjugation to an Amine-Containing Molecule

The deprotected Hydroxy-PEG12-acid can be conjugated to a primary amine via amide bond formation, a common step in constructing PROTACs.[8][9][10][11]

-

Activation of the Carboxylic Acid:

-

Dissolve the Hydroxy-PEG12-acid in an anhydrous solvent such as DMF or DCM.

-

Add a coupling agent (e.g., 1.2 equivalents of HATU) and a base (e.g., 2 equivalents of DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

-

Amide Bond Formation:

-

To the activated ester solution, add the amine-containing molecule (e.g., a ligand for an E3 ubiquitin ligase).

-

Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction and purify the resulting conjugate by preparative HPLC.

-

Application in PROTAC Development

This compound is an ideal linker for the synthesis of PROTACs. The PEG chain enhances the solubility and cell permeability of the final PROTAC molecule, while its length is a critical parameter for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.

Illustrative Quantitative Data for a PEG12-based PROTAC

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[12][13][14][15] The following table provides hypothetical, yet representative, data for a series of PROTACs where the PEG linker length is varied, illustrating the importance of linker optimization.

Table 2: Illustrative Degradation Efficiency of a Hypothetical PROTAC Series

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| Compound 1 | Hydroxy-PEG4-t-butyl ester derivative | 150 | 85 |

| Compound 2 | Hydroxy-PEG8-t-butyl ester derivative | 50 | 95 |

| Compound 3 | This compound derivative | 25 | >98 |

| Compound 4 | Hydroxy-PEG16-t-butyl ester derivative | 80 | 90 |

This data is illustrative and intended to demonstrate the typical trend observed in PROTAC development where linker length is a critical optimization parameter.

Visualizing the Role of this compound in PROTACs

PROTAC Mechanism of Action

The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[16][17][18][19]

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a systematic process that involves design, synthesis, and rigorous biological evaluation.[20][21][22][23]

Analytical Characterization

The quantification of PROTACs in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[24][25][26][27]

Experimental Protocol 4: Generalized LC-MS/MS Method for PROTAC Quantification

-

Sample Preparation:

-

Spike plasma or cell lysate samples with a known concentration of an internal standard (structurally similar to the analyte).

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) with 1% formic acid).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable mobile phase for injection.

-

-

LC Separation:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

MS/MS Detection:

-

Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the precursor and product ion transitions for the PROTAC and the internal standard.

-

Quantify the PROTAC concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Conclusion

This compound is a highly versatile and valuable chemical tool for researchers in drug development. Its well-defined structure, hydrophilicity, and orthogonal functional groups make it an excellent choice for the construction of complex biomolecules such as PROTACs. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective utilization of this linker in the pursuit of novel therapeutics. The ability to precisely control the spacing between two molecular entities with a hydrophilic linker like this compound is a key advantage in optimizing the biological activity and drug-like properties of next-generation therapies.

References

- 1. This compound, 1186025-29-5 | BroadPharm [broadpharm.com]

- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. tert-Butyl Esters [organic-chemistry.org]

- 8. broadpharm.com [broadpharm.com]

- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. promega.com [promega.com]

- 16. researchgate.net [researchgate.net]

- 17. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. biopharma.co.uk [biopharma.co.uk]

- 24. sciex.com [sciex.com]

- 25. waters.com [waters.com]

- 26. lcms.cz [lcms.cz]

- 27. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hydroxy-PEG12-t-butyl Ester: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Hydroxy-PEG12-t-butyl ester. This heterobifunctional polyethylene (B3416737) glycol (PEG) linker is a valuable tool in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound is a well-defined, monodisperse PEG linker featuring a terminal hydroxyl group and a t-butyl-protected carboxylic acid. The 12-unit PEG chain imparts significant hydrophilicity to molecules it is conjugated with, often improving their solubility, bioavailability, and pharmacokinetic profiles.

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 1186025-29-5 | [1] |

| Molecular Formula | C₃₁H₆₂O₁₅ | [1] |

| Molecular Weight | 674.8 g/mol | [1] |

| Physical Property | Value | Source & Notes |

| Appearance | Colorless liquid | [2] |

| Purity | ≥97% or 98% | [1][2] |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [1] |

| Density | Approx. 1.05 g/mL | Estimated based on similar PEG esters. |

| Refractive Index | Approx. 1.45 | Estimated based on similar PEG esters. |

Experimental Protocols

The utility of this compound lies in its reactive termini. The hydroxyl group can be used for further functionalization, while the t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation.

Deprotection of the t-Butyl Ester

A common and critical step in the use of this linker is the removal of the t-butyl protecting group to reveal the free carboxylic acid. This is typically achieved through acidolysis.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard procedure for the cleavage of t-butyl esters.

Materials:

-

This compound conjugate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon gas

-

Rotary evaporator

-

Round bottom flask

Procedure:

-

Dissolve the this compound conjugate in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring for an additional 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) (3x).

-

The resulting deprotected product, often obtained as a TFA salt, can be used directly in the next step or further purified.

Amide Bond Formation

The deprotected carboxylic acid can be readily coupled with a primary amine-containing molecule using standard peptide coupling reagents.

Protocol 2: Amide Coupling using HATU

This protocol describes a common method for forming a stable amide bond.

Materials:

-

Deprotected PEG12-acid conjugate

-

Amine-containing molecule

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

Nitrogen or Argon gas

Procedure:

-

Dissolve the deprotected PEG12-acid conjugate in anhydrous DMF under an inert atmosphere.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-containing molecule (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be worked up by diluting with a suitable organic solvent (e.g., ethyl acetate) and washing with aqueous solutions to remove excess reagents and byproducts.

-

The crude product can then be purified by flash column chromatography or preparative HPLC.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the use of this compound in the synthesis of a PROTAC molecule.

Caption: PROTAC Synthesis Workflow using this compound.

This diagram illustrates the sequential conjugation steps, starting with the reaction of the hydroxyl group of the PEG linker with an E3 ligase ligand. This is followed by the deprotection of the t-butyl ester to reveal the carboxylic acid, which is then coupled to the target protein ligand to form the final PROTAC molecule.

Logical Relationships in Application

The unique heterobifunctional nature of this compound allows for controlled, sequential conjugation strategies, which is a significant advantage in the multi-step synthesis of complex biomolecules.

Caption: Functional relationships of this compound.

This diagram highlights how the distinct functional groups of the molecule lead to its key property of orthogonal reactivity. This, combined with the hydrophilicity imparted by the PEG chain, makes it a highly versatile tool for various bioconjugation applications, most notably in the synthesis of PROTACs and ADCs.

References

An In-depth Technical Guide to Hydroxy-PEG12-t-butyl Ester: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxy-PEG12-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in advanced drug development. The document details its chemical structure, summarizes key physicochemical properties, and presents a plausible synthetic route based on established chemical principles. Furthermore, it explores the critical role of this linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. A detailed experimental protocol for a representative synthesis is provided, along with a conceptual signaling pathway illustrating the mechanism of action of a PROTAC employing a PEG12 linker. This guide is intended to be a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, drug delivery, and targeted therapeutics.

Structure and Physicochemical Properties

This compound is a discrete PEG (dPEG®) linker characterized by a terminal hydroxyl (-OH) group and a t-butyl ester-protected carboxylic acid moiety, separated by a 12-unit polyethylene glycol chain.[1] This specific arrangement of functional groups makes it a valuable tool in bioconjugation and drug delivery. The hydrophilic nature of the PEG spacer enhances the solubility of conjugated molecules in aqueous media.[1]

The terminal hydroxyl group offers a reactive site for further chemical modification, allowing for its attachment to various molecules of interest. The t-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions to reveal the free carboxyl group for subsequent conjugation steps.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C31H62O15 | [1] |

| Molecular Weight | 674.8 g/mol | [1] |

| CAS Number | 1186025-29-5 | [1] |

| Appearance | Varies (typically a viscous oil or solid) | |

| Purity | ≥98% (commercially available) | [1] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C | [1] |

Synthesis of this compound

This process would involve the sequential addition of ethylene (B1197577) glycol units to a protected starting material. A key strategy in synthesizing heterobifunctional PEGs is the desymmetrization of a symmetrical oligo(ethylene glycol). One hydroxyl group is selectively protected, while the other is converted to a different functional group.

A representative synthesis could start from a shorter, commercially available mono-protected oligoethylene glycol, which is then elongated through successive Williamson ether syntheses. The terminal hydroxyl group of the elongated chain would then be reacted to introduce the t-butyl ester protected carboxylic acid.

General Synthetic Approach

A plausible synthetic route would involve the following key transformations:

-

Monoprotection of a short PEG chain: Starting with a commercially available, short diol such as tetraethylene glycol, one hydroxyl group is protected with a suitable protecting group (e.g., trityl or silyl (B83357) ether) to allow for selective reaction at the other terminus.

-

Chain Elongation via Williamson Ether Synthesis: The free hydroxyl group is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This alkoxide is then reacted with a mono-tosylated or mono-halogenated oligoethylene glycol in an SN2 reaction to extend the PEG chain. This process can be repeated to achieve the desired length of 12 ethylene glycol units. The Williamson ether synthesis is a well-established method for forming ether linkages and is suitable for constructing the PEG backbone.[2][3][4][5]

-

Deprotection: The protecting group on the initial hydroxyl is removed to yield a mono-hydroxy-PEG12 chain.

-

Functionalization of the Terminus: The other end of the PEG chain is then functionalized to introduce the t-butyl ester. This can be achieved by reacting the terminal hydroxyl group with a reagent like t-butyl bromoacetate (B1195939) in the presence of a base.

Detailed Experimental Protocol (Representative)

The following is a representative, multi-step experimental protocol for the synthesis of a generic Hydroxy-PEGn-t-butyl ester, which can be adapted for the specific synthesis of the 12-unit version. This protocol is based on general principles of organic synthesis and PEG chemistry.

Step 1: Monotosylation of Dodecaethylene Glycol

-

To a stirred solution of dodecaethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (B128534) (1.1 equivalents).

-

Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield mono-tosylated dodecaethylene glycol.

Step 2: Alkylation with t-butyl acetate (B1210297) enolate (Illustrative)

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

-

Slowly add t-butyl acetate (1 equivalent) to the LDA solution at -78 °C and stir for 30 minutes to form the enolate.

-

Add a solution of mono-tosylated dodecaethylene glycol (1 equivalent) in anhydrous THF to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Note: This is a representative protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.

Table 2: Representative Synthesis Data (Hypothetical)

| Step | Reactants | Reagents | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Dodecaethylene glycol, p-toluenesulfonyl chloride | Triethylamine | Dichloromethane | 16 | 75 |

| 2 | Mono-tosylated dodecaethylene glycol, t-butyl acetate | LDA | Tetrahydrofuran | 16 | 60 |

Application in PROTAC Development

This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[8][9][10]

A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] The linker's length and composition are critical for the efficacy of the PROTAC, as they influence the formation of a stable ternary complex between the POI and the E3 ligase.[1]

The PEG12 linker in this compound provides several advantages in PROTAC design:

-

Optimal Length: A 12-unit PEG linker provides sufficient length and flexibility to allow the two ligands to bind to their respective proteins without steric hindrance.

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the overall solubility of the PROTAC molecule, which is often a challenge for these relatively large small molecules.

-

Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a sequential conjugation strategy.

Caption: A general workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action: A Conceptual Signaling Pathway

The following diagram illustrates the catalytic mechanism of a hypothetical VHL-based PROTAC that utilizes a PEG12 linker to target an oncogenic protein for degradation.

Caption: The catalytic cycle of a VHL-based PROTAC targeting an oncogenic protein.

In this conceptual pathway, the PROTAC molecule, featuring a PEG12 linker, facilitates the formation of a ternary complex between the target oncogenic protein (POI) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[11] This proximity enables the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to the downregulation of the oncogenic signaling pathway and inhibiting cancer cell proliferation and survival. The PROTAC molecule is then released and can engage in another catalytic cycle.[9][10]

Conclusion

This compound is a well-defined and versatile chemical tool with significant applications in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its defined length, hydrophilic nature, and orthogonal reactive handles make it an ideal linker for the construction of complex therapeutic modalities like PROTACs. The synthetic strategies outlined in this guide, based on fundamental organic chemistry principles, provide a roadmap for its preparation in a laboratory setting. As the demand for sophisticated bioconjugates and targeted therapies continues to grow, the importance of well-characterized linkers such as this compound is set to increase, making it a key component in the arsenal (B13267) of medicinal chemists and drug development scientists.

References

- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. medchemexpress.com [medchemexpress.com]

- 8. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 9. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Hydroxy-PEG12-t-butyl Ester: A Comprehensive Technical Guide for Researchers

CAS Number: 1186025-29-5

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on Hydroxy-PEG12-t-butyl ester. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and surface modification, offering a combination of a hydroxyl group for further functionalization and a t-butyl protected carboxylic acid.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides flexibility to the conjugated molecules.[2]

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1186025-29-5 | [2] |

| Molecular Formula | C₃₁H₆₂O₁₅ | [2] |

| Molecular Weight | 674.8 g/mol | [2] |

| Purity | Typically ≥98% | [2] |

| Appearance | White to off-white solid or viscous oil | |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [2] |

| Storage Condition | -20°C | [2] |

Core Applications and Logical Workflow

This compound is primarily utilized as a linker in multi-step synthesis and bioconjugation strategies. The orthogonal nature of its two functional groups—a primary alcohol and a protected carboxylic acid—allows for sequential reactions. The hydroxyl group can be modified or activated for conjugation, while the t-butyl ester provides robust protection for the carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive carboxyl group.[1][2]

Caption: Logical workflow illustrating the sequential functionalization and conjugation steps enabled by the orthogonal protecting groups of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use and modification of this compound.

Deprotection of the t-butyl Ester Group

This protocol describes the removal of the t-butyl protecting group to expose the carboxylic acid functionality using trifluoroacetic acid (TFA).

Materials:

-

This compound

-

Dichloromethane (B109758) (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.

-

In a well-ventilated fume hood, add an equal volume of TFA to the DCM solution (creating a 1:1 DCM/TFA mixture).[3]

-

Stir the reaction mixture at room temperature for 2-5 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

Dissolve the residue in a minimal amount of DCM.

-

Precipitate the deprotected product by adding the solution dropwise to a stirred flask of cold diethyl ether.

-

Collect the precipitate by centrifugation and decant the ether.

-

Wash the product with cold diethyl ether two more times.

-

Dry the final product, Hydroxy-PEG12-acid, under vacuum.

Caption: Step-by-step workflow for the acid-catalyzed deprotection of the t-butyl ester group from this compound.

Functionalization of the Hydroxyl Group (Example: Tosylation)

This protocol provides an example of how to functionalize the terminal hydroxyl group, in this case, by converting it to a tosylate. This activated intermediate can then be used for nucleophilic substitution reactions.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM) or pyridine (B92270)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (if using DCM)

-

Argon or Nitrogen atmosphere

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

If using DCM, add TEA or DMAP (catalytic amount).

-

Slowly add p-toluenesulfonyl chloride (1.1-1.5 equivalents) to the stirred solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Tosyl-PEG12-t-butyl ester by column chromatography on silica (B1680970) gel.

Signaling Pathways and Biological Context

Currently, there is no direct evidence in the scientific literature of this compound being involved in specific intracellular signaling pathways. Its utility lies in its chemical properties as a linker to construct more complex molecules for biological applications. For instance, PEGylated compounds are extensively used in drug delivery to improve the pharmacokinetic profiles of therapeutic agents. The PEG chain can shield the drug from enzymatic degradation and reduce immunogenicity, leading to a longer circulation half-life.

A relevant application is in the formation of micelles for drug delivery. While not directly using this compound, a study by Brown et al. (2016) demonstrated that PEG-lipid micelles could enhance cholesterol efflux in a cellular model of Niemann-Pick Type C1 disease, a lysosomal storage disorder. In this context, the PEG linker is part of a larger amphiphilic molecule that self-assembles into micelles, which can then interact with cell membranes and facilitate the removal of accumulated cholesterol. The principles of using PEG linkers to create such drug delivery systems are directly applicable to derivatives of this compound.

Caption: Conceptual workflow of how a derivative of this compound could be used in a drug delivery system to address cholesterol accumulation in a disease model.

References

The Core of Bioconjugation: An In-depth Technical Guide to PEGylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone of biopharmaceutical development. This process has been instrumental in enhancing the therapeutic efficacy and safety of numerous drugs by improving their pharmacokinetic and pharmacodynamic profiles.[1] This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation, detailing the chemical strategies, experimental protocols, and analytical techniques that are fundamental to its successful application.

Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer.[1] When conjugated to a therapeutic molecule, such as a protein, peptide, or small molecule, it confers several advantageous properties.[1][2] The primary goals of PEGylation are to enhance drug solubility, increase stability, prolong circulation half-life, and reduce immunogenicity and antigenicity.[3][4] By increasing the hydrodynamic size of the molecule, PEGylation reduces its renal clearance, leading to a longer presence in the bloodstream.[5][6] Furthermore, the PEG chains can shield the conjugated molecule from enzymatic degradation and recognition by the immune system.[7][8]

This guide will delve into the evolution of PEGylation chemistry, from the first-generation's random conjugation to the second-generation's more precise and site-specific approaches.[2][9] It will also provide detailed experimental methodologies for key conjugation and characterization techniques, present quantitative data on the impact of PEGylation, and visualize complex workflows and pathways to facilitate a deeper understanding of this critical bioconjugation strategy.

Core Principles of PEGylation

The fundamental principle of PEGylation lies in the covalent attachment of PEG chains to a therapeutic molecule to improve its pharmacological properties.[10] This modification significantly alters the physicochemical characteristics of the parent molecule, leading to a range of therapeutic benefits.[3]

Key Benefits of PEGylation:

-

Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[1][5]

-

Increased Stability: PEG chains can protect the conjugated molecule from proteolytic and enzymatic degradation, thereby increasing its stability in biological environments.[1][3]

-

Prolonged Circulation Half-Life: The increased hydrodynamic volume of a PEGylated molecule reduces its rate of kidney filtration, leading to a longer circulation time in the bloodstream.[5][6][10]

-

Reduced Immunogenicity and Antigenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, minimizing recognition by the immune system and reducing the likelihood of an adverse immune response.[5][10][11]

-

Reduced Dosing Frequency: The extended circulating life of a PEGylated drug often allows for less frequent dosing, which can improve patient compliance and quality of life.[2][3]

The properties of a PEGylated bioconjugate can be finely tuned by altering the length, structure (linear vs. branched), and number of attached PEG chains.[1][12] While longer PEG chains generally lead to a more pronounced effect on circulation half-life, they can also sometimes impact the biological activity of the conjugated molecule due to steric hindrance.[1][13] Therefore, a critical aspect of developing a PEGylated therapeutic is to strike a balance between improving its pharmacokinetic profile and retaining its pharmacodynamic efficacy.[13]

Evolution of PEGylation Chemistry

PEGylation strategies have evolved from non-specific, random conjugations to highly specific and controlled methods, leading to more homogeneous and well-defined products.[2]

First-Generation PEGylation:

The initial approaches to PEGylation, often referred to as "first-generation PEGylation," involved the random and non-specific attachment of PEG chains to proteins.[2][9] These methods typically utilized reactive PEG derivatives that targeted functional groups like the primary amines on lysine (B10760008) residues.[9] While successful in demonstrating the benefits of PEGylation, this approach often resulted in a heterogeneous mixture of PEGylated products with varying numbers of PEG chains attached at different positions.[9][14] This heterogeneity could lead to difficulties in characterization and potential variability in biological activity.[15] First-generation chemistries were also often limited to lower molecular weight PEGs due to impurities and the potential for cross-linking.[15]

Second-Generation PEGylation:

To address the limitations of the first-generation methods, "second-generation PEGylation" emerged with a focus on creating more homogeneous and site-specific conjugates.[2][9] This was made possible by the development of more specific PEGylating reagents and a better understanding of protein chemistry.[2] Key advancements in second-generation PEGylation include:

-

Site-Specific PEGylation: This approach aims to attach a single PEG chain at a predetermined site on the protein.[16] This can be achieved by targeting unique functional groups, such as the thiol group of a cysteine residue, or by genetically engineering a specific amino acid into the protein sequence for conjugation.[16][17] Site-specific PEGylation leads to a well-defined product with improved homogeneity and potentially better retention of biological activity.[16][18]

-

Higher Molecular Weight PEGs: Advances in PEG synthesis and purification allowed for the use of higher molecular weight PEGs, which can provide a greater shielding effect and a more significant extension of half-life.[15]

-

Branched PEGs: The development of branched or "Y-shaped" PEG structures provides a larger hydrodynamic radius for a given molecular weight, which can be more effective at shielding the protein and extending its half-life.[12]

The evolution towards more controlled and specific PEGylation methods has been crucial in the development of the next generation of biopharmaceuticals, enabling the creation of more effective and safer therapeutic products.[14]

Key PEGylation Chemistries

The choice of conjugation chemistry is critical for a successful PEGylation strategy. The most common approaches target primary amines or thiol groups on the protein surface.

Amine-Reactive PEGylation (via NHS Esters)

This is one of the most widely used methods for PEGylation, targeting the primary amine groups found on lysine residues and the N-terminus of proteins.[1] The reaction involves a PEG derivative that has been activated with an N-hydroxysuccinimide (NHS) ester.[19][20] The NHS ester reacts with the unprotonated amino group to form a stable amide bond.[1][21] This reaction is typically carried out at a pH between 7 and 9.[1][22]

Thiol-Reactive PEGylation (via Maleimide (B117702) Chemistry)

PEG-maleimide derivatives are highly specific for the thiol groups found in cysteine residues.[1] The maleimide group reacts with the sulfhydryl group of a cysteine via a Michael addition reaction to form a stable thioether bond.[1][23] This reaction is most efficient at a pH between 6.5 and 7.5.[1][23] Because free cysteine residues are less common on the surface of proteins than lysine residues, targeting thiols is a common strategy for achieving site-specific PEGylation.[16] If a protein does not have a naturally occurring free cysteine, one can be introduced at a specific site through genetic engineering.[16]

Quantitative Impact of PEGylation

The effects of PEGylation on a biopharmaceutical's properties can be quantified to demonstrate the improvements achieved. The following tables summarize key quantitative data from various studies.

| Parameter | Unmodified Protein | PEGylated Protein | Fold Change | Reference(s) |

| Circulation Half-Life | ||||

| Interferon-α | ~2-3 hours | ~20-30 hours | 5-10x | [5] |

| Small Proteins/Peptides | Minutes to hours | Several-fold increase | Varies | [18] |

| Immunogenicity | ||||

| L-asparaginase | High incidence of hypersensitivity | Reduced hypersensitivity reactions | Significant Reduction | [5] |

| Various Cytokines | Immunogenic | Reduced immunogenicity | Significant Reduction | [4] |

| Solubility | ||||

| Hydrophobic Drugs | Poorly water-soluble | Enhanced aqueous solubility | Significant Increase | [3][5] |

Note: The exact fold change and impact can vary depending on the specific protein, the size and structure of the PEG, and the degree of PEGylation.

Experimental Protocols

This section provides detailed methodologies for key experiments in PEGylation, from the conjugation reaction to the characterization of the final product.

Protocol 1: Amine-Reactive PEGylation of a Protein using an NHS Ester

This protocol provides a general method for conjugating an NHS-ester functionalized PEG to a protein.[19][21][22]

Materials:

-

Protein to be PEGylated

-

Amine-reactive PEG-NHS ester

-

Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other amine-free buffer like PBS, pH 7.4-9)[19][22]

-

Quenching Buffer: 1 M Tris or glycine[19]

-

Purification system (e.g., Size Exclusion Chromatography)

Procedure:

-

Reagent Preparation:

-

Dissolve the protein to be PEGylated in the reaction buffer to a final concentration of 1-10 mg/mL.[19][21]

-

Equilibrate the vial of PEG-NHS ester to room temperature before opening to avoid moisture condensation.[21][22]

-

Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[19][21] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[21][22]

-

-

Conjugation Reaction:

-

Add the dissolved PEG-NHS ester solution to the protein solution. A molar excess of PEG (e.g., 10- to 20-fold) is typically used to drive the reaction.[19][21] The volume of the organic solvent should not exceed 10% of the final reaction volume.[21]

-

Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight with gentle stirring.[19][21] Reaction times may need to be optimized.

-

-

Quenching the Reaction:

-

Add an excess of the quenching buffer (e.g., Tris or glycine) to the reaction mixture to consume any unreacted PEG-NHS ester.[19]

-

Incubate for an additional 15-30 minutes.

-

-

Purification:

-

Purify the PEGylated protein from unreacted PEG, quenching reagent, and unmodified protein using a suitable method such as size exclusion chromatography (SEC) or ion-exchange chromatography.[18][19]

-

Monitor the elution profile using UV absorbance at 280 nm and collect the fractions corresponding to the PEGylated product.

-

Protocol 2: Thiol-Reactive PEGylation of a Protein using a Maleimide

This protocol provides a general method for conjugating a maleimide-functionalized PEG to a protein containing a free cysteine residue.[24][25]

Materials:

-

Thiol-containing protein

-

PEG-Maleimide

-

Reaction Buffer: PBS, pH 7 (or other thiol-free buffer, pH 6.5-7.5)[23][24]

-

Purification system (e.g., Size Exclusion Chromatography)

Procedure:

-

Reagent Preparation:

-

Dissolve the thiol-containing protein in the reaction buffer. If the cysteine is in a disulfide bond, it will need to be reduced first using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Prepare a stock solution of PEG-Maleimide in the reaction buffer (e.g., 100 mg/mL).[24][25]

-

-

Conjugation Reaction:

-

Add the PEG-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of PEG-Maleimide over the amount of thiol-containing protein is generally recommended.[23][24]

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[24][25]

-

-

Purification:

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of a PEGylated therapeutic. A combination of analytical techniques is typically employed.[26]

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a simple and rapid method to confirm the successful conjugation of PEG to a protein. The PEGylated protein will exhibit a significant increase in its apparent molecular weight compared to the unmodified protein.[19] The band corresponding to the PEGylated protein will also often appear broader, which is indicative of the heterogeneity of the PEG polymer itself.[19]

Size Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC)

SEC-HPLC is used to separate molecules based on their hydrodynamic size. It is a valuable tool for separating the PEGylated protein from the smaller, unreacted PEG and unmodified protein.[27] It can also be used to assess the presence of aggregates in the final product.[28]

Reversed-phase HPLC (RP-HPLC) can be used to separate different PEGylated species, such as isomers with PEG attached at different sites on the protein.[18] A C4 or C8 column is often suitable for protein separations.[27]

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are powerful techniques for determining the precise molecular weight of the PEGylated protein.[29] This allows for the confirmation of the degree of PEGylation (the number of PEG chains attached to the protein).[29]

General Protocol for MALDI-TOF MS Analysis: [27][30]

-

Sample Preparation: Mix the purified PEGylated protein sample with a suitable matrix solution (e.g., sinapinic acid for larger proteins).[27][30]

-

Target Spotting: Spot the sample-matrix mixture onto a MALDI target plate and allow it to air dry.[27]

-

Instrumental Analysis: Acquire mass spectra in the appropriate mass range. Linear mode is often used for large molecules.[27]

-

Data Analysis: Determine the molecular weight of the PEGylated protein from the resulting spectrum.

The Impact of PEGylation on Pharmacokinetics

PEGylation fundamentally alters the pharmacokinetic profile of a therapeutic molecule. The increased hydrodynamic size of the PEG-protein conjugate is the primary driver of these changes.

As illustrated in the diagram, smaller, unmodified proteins are often rapidly cleared from the body through the kidneys. They are also more susceptible to degradation by enzymes and recognition by the immune system. PEGylation increases the molecule's size, effectively preventing its filtration by the kidneys and shielding it from degradation and immune recognition.[2][5] This leads to a significantly prolonged circulation half-life, which is a primary goal of PEGylation.[6][31]

Conclusion

PEGylation remains a vital and widely adopted strategy in the development of biopharmaceuticals.[5] Its ability to significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules has led to the successful development of numerous marketed drugs. As our understanding of protein chemistry and polymer science continues to advance, so too will the sophistication of PEGylation technologies. The ongoing development of site-specific conjugation methods, biodegradable PEGs, and alternative polymers promises to further enhance the safety and efficacy of future biotherapeutics, solidifying the role of PEGylation as a core technology in drug development for years to come.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 4. sciencescholar.us [sciencescholar.us]

- 5. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 6. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creativepegworks.com [creativepegworks.com]

- 9. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEGylation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Protein PEGylation [jenkemusa.com]

- 13. creativepegworks.com [creativepegworks.com]

- 14. pharmtech.com [pharmtech.com]

- 15. researchgate.net [researchgate.net]

- 16. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 18. biopharminternational.com [biopharminternational.com]

- 19. benchchem.com [benchchem.com]

- 20. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 21. broadpharm.com [broadpharm.com]

- 22. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 23. benchchem.com [benchchem.com]

- 24. broadpharm.com [broadpharm.com]

- 25. confluore.com [confluore.com]

- 26. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. chromatographyonline.com [chromatographyonline.com]

- 29. walshmedicalmedia.com [walshmedicalmedia.com]

- 30. covalx.com [covalx.com]

- 31. tandfonline.com [tandfonline.com]

The Gatekeeper of Carboxylic Acids: A Technical Guide to the T-Butyl Ester Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the precise control of reactive functional groups is paramount. The t-butyl ester stands as a cornerstone in the chemist's toolkit, serving as a robust and versatile protecting group for carboxylic acids. Its widespread use stems from a unique combination of stability under a variety of conditions and its facile, selective removal under acidic environments. This technical guide provides an in-depth exploration of the t-butyl ester protecting group, from its fundamental properties and synthesis to its strategic application and deprotection, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Function and Properties

The primary function of the t-butyl ester is to mask the reactivity of a carboxylic acid. This protection prevents the acidic proton from interfering with base-sensitive reactions and the carboxyl group from undergoing unwanted nucleophilic attack. The bulky tertiary butyl group provides significant steric hindrance around the carbonyl carbon, rendering it stable to a wide range of nucleophiles and reducing agents.[1][2] However, this steric strain also facilitates its cleavage under acidic conditions through a mechanism that favors the formation of the stable tertiary butyl carbocation.[3]

Stability Profile

The stability of the t-butyl ester under various conditions is a key factor in its utility. This allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.

| Condition | Reagent/Environment | Stability | Reference(s) |

| Acidic | Strong acids (e.g., TFA, HCl, H2SO4) | Labile | [3] |

| Aqueous acid (pH < 1, 100°C) | Labile | [4] | |

| Aqueous acid (pH = 1, RT) | Labile | [4] | |

| Aqueous acid (pH = 4, RT) | Stable | [4] | |

| Basic | Aqueous base (e.g., NaOH, LiOH) | Stable | [5] |

| Amine bases (e.g., piperidine, NEt3) | Stable | [6] | |

| Grignard reagents | Stable | ||

| Lithium aluminum hydride (LiAlH4) | Stable | ||

| Nucleophilic | Amines, alcohols | Stable | [1] |

| Reductive | Catalytic hydrogenation (e.g., H2/Pd) | Stable | [7] |

Synthesis of T-Butyl Esters

The formation of a t-butyl ester can be achieved through several reliable methods. The choice of method often depends on the substrate's sensitivity and the desired scale of the reaction.

Synthesis Methods and Yields

| Method | Reagents | Typical Yield (%) | Reference(s) |

| Acid-catalyzed reaction with isobutylene | Carboxylic acid, isobutylene, cat. H2SO4 | High | [2] |

| Acid-catalyzed reaction with tert-butanol (B103910) | Carboxylic acid, tert-butanol, cat. H2SO4 | Good to High | [8] |

| Reaction with di-tert-butyl dicarbonate (B1257347) (Boc)2O | Carboxylic acid, (Boc)2O, DMAP | High | [9] |

| Reaction with bis(trifluoromethanesulfonyl)imide (Tf2NH) | Amino acid, Tf2NH, tert-butyl acetate (B1210297) | 68-95% | [1] |

Experimental Protocols

This method is a straightforward approach for the tert-butylation of carboxylic acids.

-

Reaction Setup: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or diethyl ether.

-

Addition of Reagents: Add tert-butanol (1.5-3.0 eq) to the solution.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

This method is particularly useful for the protection of amino acids, as it proceeds under mild conditions.[9]

-

Reaction Setup: Dissolve the amino acid (1.0 eq) in a mixture of acetone (B3395972) and water.

-

Base Addition: Add triethylamine (B128534) (Et3N) (1.5-2.0 eq) to the solution.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at a temperature between 0-40°C for 0.5-4 hours.[10]

-

Work-up: After the reaction is complete, remove the acetone under reduced pressure. Extract the aqueous layer with ether or ethyl acetate to remove any unreacted (Boc)2O.

-

Isolation: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by crystallization.[10]

Deprotection of T-Butyl Esters

The removal of the t-butyl ester group is typically achieved under acidic conditions, which proceed via the formation of a stable tertiary carbocation. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Deprotection Methods and Conditions

| Method | Reagents | Solvent | Temperature | Typical Time | Reference(s) |

| Trifluoroacetic Acid (TFA) | TFA (neat or in DCM) | Dichloromethane (DCM) | Room Temperature | 0.5-2 h | [11] |

| Hydrochloric Acid (HCl) | HCl (in dioxane or MeOH) | Dioxane, Methanol | Room Temperature | 1-4 h | [3] |

| Zinc Bromide (ZnBr2) | ZnBr2 | Dichloromethane (DCM) | Room Temperature | 1-24 h | |

| p-Toluenesulfonic Acid (p-TsOH) with Microwave | p-TsOH | Solvent-free | Microwave Irradiation | 5-15 min |

Experimental Protocols

This is one of the most common and efficient methods for t-butyl ester cleavage.

-

Reaction Setup: Dissolve the t-butyl ester-protected compound in dichloromethane (DCM).

-

Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A typical ratio is 1:1 (v/v) of DCM to TFA, but this can be adjusted based on the substrate's sensitivity.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.

-

Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.

-

Purification: The resulting carboxylic acid can be purified by crystallization, precipitation from a suitable solvent system (e.g., diethyl ether/hexanes), or column chromatography.

This method can be useful for substrates that are sensitive to strong acids like TFA.

-

Reaction Setup: Dissolve the t-butyl ester-protected compound in dichloromethane (DCM).

-

Reagent Addition: Add zinc bromide (ZnBr2) (1.5-3.0 eq) to the solution.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the zinc salts, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography or crystallization.

Microwave irradiation can significantly accelerate the deprotection process.

-

Reaction Setup: In a microwave-safe vessel, mix the t-butyl ester with p-toluenesulfonic acid monohydrate (p-TsOH·H2O) (2.0 eq). No solvent is required.

-

Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate in short bursts (e.g., 30-60 seconds) with cooling intervals to avoid excessive temperature buildup.

-

Reaction Monitoring: Monitor the reaction progress by TLC after a few irradiation cycles.

-

Work-up: After completion, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate and wash with water.

-

Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then dried, concentrated, and the product is purified as needed.

Strategic Applications in Synthesis

The t-butyl ester protecting group is a key player in complex molecular synthesis, most notably in solid-phase peptide synthesis (SPPS) and as a component of prodrugs.

Orthogonal Protection in Peptide Synthesis

In SPPS, an orthogonal protection strategy is crucial for the sequential addition of amino acids. The most common strategy, Fmoc/tBu, utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile t-butyl-based groups for the permanent protection of reactive side chains, including the carboxylic acids of aspartic and glutamic acid.[6][12] This allows for the selective deprotection of the N-terminus with a base (e.g., piperidine) for chain elongation, while the t-butyl esters on the side chains remain intact.[6] The t-butyl protecting groups are then removed in the final step of the synthesis during the cleavage of the peptide from the solid support using a strong acid cocktail, typically containing TFA.[6]

Caption: Orthogonal protection strategy in Fmoc-based solid-phase peptide synthesis.

T-Butyl Esters in Prodrug Design

The t-butyl ester can be employed to create prodrugs of carboxylic acid-containing pharmaceuticals. This strategy can enhance the drug's lipophilicity, thereby improving its absorption and membrane permeability. Once absorbed into the body, the t-butyl ester is designed to be cleaved by acidic conditions or enzymatic hydrolysis in the target tissue or systemic circulation, releasing the active carboxylic acid drug.

Caption: Workflow of a t-butyl ester prodrug strategy.

Conclusion

The t-butyl ester protecting group is an indispensable tool in modern organic synthesis. Its predictable stability and selective lability provide chemists with the control necessary to construct complex molecules with high precision. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practicalities of using the t-butyl ester is essential for the successful design and execution of synthetic strategies. The data and protocols presented in this guide offer a comprehensive resource for the effective application of this critical protecting group.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 3. Acids - Wordpress [reagents.acsgcipr.org]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. benchchem.com [benchchem.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

- 10. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 11. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. biosynth.com [biosynth.com]

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG12-t-butyl ester in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[4] Polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their ability to enhance the aqueous solubility of often hydrophobic PROTAC molecules.[5][6] The flexible nature of PEG linkers can also facilitate the optimal orientation of the POI and E3 ligase for efficient ubiquitination.[7]

This document provides detailed application notes and protocols for the use of Hydroxy-PEG12-t-butyl ester , a bifunctional PEG linker, in the synthesis of PROTACs. This linker features a hydroxyl group for conjugation to one of the PROTAC ligands and a t-butyl ester-protected carboxylic acid for conjugation to the other, offering a versatile building block for PROTAC assembly.[8]

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis.

| Property | Value | Reference |

| Molecular Formula | C31H62O15 | [8] |

| Molecular Weight | 674.8 g/mol | [8] |

| Appearance | Colorless to pale yellow oil | N/A |

| Solubility | Soluble in water, DMSO, DMF, DCM | [8] |

| Storage | -20°C | [8] |

Application: Synthesis of a BRD4-targeting PROTAC

This section outlines a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, for degradation via the von Hippel-Lindau (VHL) E3 ligase. The synthesis utilizes this compound as the linker.

Experimental Workflow

The overall synthetic strategy involves a stepwise conjugation of the linker to the VHL and BRD4 ligands, followed by deprotection steps.

Experimental Protocols

Protocol 1: Esterification of this compound with a VHL Ligand

This protocol describes the coupling of the hydroxyl group of the PEG linker to a carboxylic acid-functionalized VHL ligand via a Mitsunobu reaction.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

VHL Ligand-COOH (1.1 eq)

-

Triphenylphosphine (PPh3) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve this compound, VHL Ligand-COOH, and PPh3 in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add DIAD dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the VHL-PEG12-t-butyl ester conjugate.

-

Protocol 2: Deprotection of the t-butyl Ester

This protocol details the removal of the t-butyl protecting group to reveal the carboxylic acid for the subsequent coupling step.

-

Reagents and Materials:

-

VHL-PEG12-t-butyl ester (1.0 eq)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve the VHL-PEG12-t-butyl ester in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting VHL-PEG12-COOH is often used in the next step without further purification.

-

Protocol 3: Amide Coupling with a BRD4 Ligand

This protocol describes the final step of coupling the deprotected linker-VHL conjugate to an amine-functionalized BRD4 ligand.

-

Reagents and Materials:

-

VHL-PEG12-COOH (1.0 eq)

-

BRD4 Ligand-NH2 (e.g., a JQ1 derivative) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve VHL-PEG12-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the BRD4 Ligand-NH2 to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC.

-

Quantitative Data and Biological Evaluation

The efficacy of the synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Representative Biological Activity of a BRD4-targeting PROTAC with a PEG12 Linker

| PROTAC Compound | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |

| BRD4-PEG12-VHL | BRD4 | VHL | HeLa | 15 | >95 |

Data is hypothetical and for illustrative purposes.

Signaling Pathway

BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that plays a crucial role in the regulation of gene transcription. By binding to acetylated histones, BRD4 recruits transcriptional machinery to specific gene promoters, including those of key oncogenes like c-Myc. A PROTAC targeting BRD4 leads to its degradation, thereby downregulating the expression of these oncogenes and inhibiting cancer cell proliferation.

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTACs. Its long PEG chain can impart favorable physicochemical properties, such as enhanced solubility, which is often a challenge in PROTAC development. The orthogonal functional groups (hydroxyl and protected carboxylic acid) allow for a flexible and modular approach to PROTAC assembly. The protocols and data presented here provide a framework for the successful application of this linker in the development of novel protein degraders. Careful optimization of the synthetic steps and rigorous biological evaluation are crucial for the development of potent and effective PROTAC-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 1186025-29-5 | BroadPharm [broadpharm.com]

Application Notes and Protocols for Hydroxy-PEG12-t-butyl ester in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Polyethylene (B3416737) glycol (PEG) linkers, such as Hydroxy-PEG12-t-butyl ester, have gained significant attention for their ability to improve the physicochemical properties of ADCs.

This document provides detailed application notes and protocols for the utilization of this compound in the development of ADCs. It is intended to guide researchers through the synthesis, purification, and characterization of ADCs incorporating this specific linker.

Key Properties of this compound:

-

Hydrophilic PEG Spacer: The PEG12 chain increases the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve solubility in aqueous media[1].

-

Defined Length: As a discrete PEG linker, it ensures the production of more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), leading to better batch-to-batch reproducibility[2].

-

Terminal Hydroxyl Group: The hydroxyl (-OH) group provides a versatile handle for further chemical modification and conjugation to the payload or antibody.

-

t-butyl Ester Protecting Group: The t-butyl ester protects a carboxylic acid functionality, which can be deprotected under acidic conditions to reveal a reactive group for conjugation[1].

Advantages of Incorporating a PEG12 Linker in ADCs

The inclusion of a PEG12 spacer in an ADC construct offers several advantages that can lead to an improved therapeutic profile:

-

Enhanced Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the ADC, potentially reducing immunogenicity and leading to a longer circulation half-life and decreased clearance[2][3].

-

Reduced Aggregation: By masking the hydrophobicity of the cytotoxic drug, the PEG12 linker helps to prevent the formation of ADC aggregates, which can be a significant challenge during manufacturing and can negatively impact efficacy and safety[4].

-